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  • Product: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid
  • CAS: 90643-65-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Isobutyl-3-methylisoxazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[2][4] This guide provides a comprehensive technical overview of a specific derivative, 5-Isobutyl-3-methylisoxazole-4-carboxylic acid (CAS 90643-65-5), a compound with significant potential in drug discovery programs. While specific literature on this molecule is sparse, this paper will extrapolate from established knowledge of closely related analogs to provide a robust framework for its synthesis, characterization, and potential biological applications.

Physicochemical Properties of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

A foundational understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 90643-65-5
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol Calculated
Appearance White Solid
Purity 96%
InChI Key PAYRNPYQQKCATQ-UHFFFAOYSA-N

Synthesis of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid: A Proposed Pathway

The proposed multi-step synthesis is outlined below:

Step 1: Synthesis of Ethyl 2-acetyl-4-methylpentanoate

The synthesis commences with the acylation of a suitable isobutyl-containing precursor. A plausible route is the Claisen condensation of ethyl isovalerate with ethyl acetate in the presence of a strong base like sodium ethoxide.

  • Rationale: This reaction establishes the core carbon skeleton required for the final product. The choice of ethyl esters is common due to their commercial availability and ease of handling. Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of ethyl acetate, initiating the condensation.

Step 2: Synthesis of Ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate

The synthesized β-ketoester from Step 1 is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction proceeds via a condensation-cyclization cascade to form the isoxazole ring.

  • Rationale: The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic and efficient method for constructing the isoxazole ring. The less hindered carbonyl group (the acetyl group) is more likely to react first with hydroxylamine to form an oxime, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.

Step 3: Hydrolysis to 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is generally preferred to avoid potential side reactions.

  • Rationale: Saponification using a base like sodium hydroxide is a straightforward and high-yielding method for ester hydrolysis. The reaction is typically carried out in a mixture of water and an organic solvent like ethanol to ensure the solubility of the ester. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

Synthesis_Pathway reagent1 Ethyl Isovalerate + Ethyl Acetate intermediate1 Ethyl 2-acetyl-4-methylpentanoate reagent1->intermediate1 Claisen Condensation reagent2 Sodium Ethoxide reagent2->intermediate1 intermediate2 Ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate intermediate1->intermediate2 Cyclization reagent3 Hydroxylamine HCl, Sodium Acetate reagent3->intermediate2 product 5-Isobutyl-3-methylisoxazole-4-carboxylic acid intermediate2->product Hydrolysis reagent4 1. NaOH (aq) 2. HCl (aq) reagent4->product

Caption: Proposed synthesis pathway for 5-Isobutyl-3-methylisoxazole-4-carboxylic acid.

Potential Mechanism of Action and Biological Applications

The isoxazole moiety is a key pharmacophore in a number of approved drugs and clinical candidates, often acting as an enzyme inhibitor or a receptor modulator.[2][7] Given the structural features of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid, several potential mechanisms of action can be hypothesized.

Enzyme Inhibition

Many isoxazole-containing compounds are known to be potent enzyme inhibitors. For instance, some isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[4][8] The carboxylic acid group of the target molecule could potentially mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, while the isoxazole ring and the isobutyl group could provide additional binding interactions within the active site.

Other potential enzyme targets for isoxazole carboxylic acids include protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling and a target for the treatment of type 2 diabetes and obesity.[9]

Mechanism_of_Action molecule 5-Isobutyl-3-methylisoxazole-4-carboxylic acid binding Binding to Active Site molecule->binding enzyme Enzyme Active Site (e.g., COX, PTP1B) enzyme->binding inhibition Enzyme Inhibition binding->inhibition Competitive Inhibition response Therapeutic Response (e.g., Anti-inflammatory, Anti-diabetic) inhibition->response

Caption: Hypothetical mechanism of action via enzyme inhibition.

Antimicrobial and Anticancer Potential

The isoxazole scaffold is also present in compounds with demonstrated antibacterial and anticancer activities.[10][11] The mechanism of action in these cases can be varied, ranging from the inhibition of essential bacterial enzymes to the disruption of cancer cell signaling pathways.[12] Further investigation into the biological activity of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid is warranted to explore these possibilities.

Analytical Characterization

The unambiguous identification and purity assessment of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be informative. Key signals would include a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene group of the isobutyl group, a singlet for the methyl group at the 3-position of the isoxazole ring, and a broad singlet for the carboxylic acid proton. The chemical shifts of these protons can be predicted based on the analysis of similar structures.[13][14][15]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, and the carbons of the isobutyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative ion mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 182.09. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition. Fragmentation patterns in MS/MS experiments could provide additional structural information.[11][16]

High-Performance Liquid Chromatography (HPLC)

HPLC would be the primary method for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or trifluoroacetic acid) would likely provide good separation and peak shape.

Analytical_Workflow cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI, HRMS) synthesis->ms hplc HPLC synthesis->hplc product Characterized & Pure Compound nmr->product ms->product hplc->product

Caption: Analytical workflow for the characterization of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid.

Conclusion and Future Directions

5-Isobutyl-3-methylisoxazole-4-carboxylic acid is a promising, yet underexplored, molecule with significant potential for application in drug discovery and development. Based on the well-established chemistry and pharmacology of the isoxazole scaffold, this guide has provided a robust framework for its synthesis, characterization, and potential biological activities. The proposed synthetic pathway is grounded in reliable and scalable chemical transformations. The predicted analytical characteristics provide a clear roadmap for the structural elucidation and purity assessment of the molecule.

Future research should focus on the practical execution of the proposed synthesis and the comprehensive biological evaluation of the compound. Screening against a panel of relevant enzymes, such as COX-1/2 and PTP1B, as well as in cellular assays for anti-inflammatory, anticancer, and antimicrobial activities, would be a logical next step. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other related isoxazole derivatives.

References

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. [Link]

  • Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PMC. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, November 5). PMC. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. [Link]

  • Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. (2004, November 15). PubMed. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). ResearchGate. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). MDPI. [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (n.d.).
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. [Link]

  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). PMC. [Link]

  • SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIO. (n.d.). ResearchGate. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009, March 24). MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Isobutyl-3-methylisoxazole-4-carboxylic acid: Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety imparts a unique electronic and structural profile to molecules, often enhancing their pharmacokinetic and pharmacodynamic characteristics.[2][3] This has led to the successful development of a wide array of isoxazole-containing therapeutics with applications spanning anti-inflammatory, anticancer, and antimicrobial domains.[1][2][4]

This technical guide provides a comprehensive overview of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid, a specific derivative within this important class of compounds. We will delve into its chemical structure, physicochemical properties, and provide a detailed, field-proven protocol for its characterization, offering insights into the causality behind experimental choices.

Core Compound Profile: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

5-Isobutyl-3-methylisoxazole-4-carboxylic acid is a white solid with the chemical formula C9H13NO3. Its structure is characterized by a central isoxazole ring substituted with a methyl group at the 3-position, a carboxylic acid at the 4-position, and an isobutyl group at the 5-position.

Chemical Structure

The structural arrangement of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid is pivotal to its chemical behavior and potential biological activity.

mol cluster_synthesis Synthesis cluster_characterization Characterization Start β-ketoester Synthesis Cyclization Isoxazole Ring Formation Start->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Purification Purification Hydrolysis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Purity Analysis Purification->HPLC

Sources

Foundational

Strategic Utilization of 5-Substituted-3-Methylisoxazole-4-Carboxylic Acids in Drug Design

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process scientists. It prioritizes synthetic utility, regiochemical control, and downstream application in drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process scientists. It prioritizes synthetic utility, regiochemical control, and downstream application in drug design.

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5-substituted-3-methylisoxazole-4-carboxylic acid scaffold represents a high-value "privileged structure." Unlike simple phenyl rings, the isoxazole core offers unique physicochemical properties: a distinct dipole moment (~2.9 D), specific hydrogen bond acceptor capabilities (N-O bond), and a reduced lipophilicity profile (LogP) compared to carbocyclic analogs.

For drug developers, this specific substitution pattern (3-Me, 4-COOH, 5-R) is critical. The C4-carboxylic acid serves as a versatile handle for amide coupling (peptidomimetics) or bioisosteric replacement, while the C5-substituent allows for deep exploration of hydrophobic pockets in target proteins such as GABA receptors, glutamate transporters, and bromodomain inhibitors.

Bioisosterism and Pharmacophore Mapping

The isoxazole ring is not merely a linker; it is an active pharmacophore.

  • Amide Bond Bioisostere: The 3,5-disubstituted isoxazole ring mimics the geometry and electronic distribution of a cis-amide bond, providing rigidification that can lock a molecule into a bioactive conformation.

  • Ester/Carboxylate Mimicry: The ring oxygen and nitrogen can engage in H-bonding similar to ester carbonyls, but with enhanced metabolic stability against esterases.

Diagram 1: Bioisosteric Relationships & Pharmacophore Logic

Bioisostere_Map cluster_props Physicochemical Advantages Isoxazole 5-Sub-3-Me-Isoxazole-4-COOH (Core Scaffold) Amide Cis-Amide Bond (Rigid Mimicry) Isoxazole->Amide Geometric Constraint Phenyl Ortho-Substituted Phenyl (Spacer/Scaffold) Isoxazole->Phenyl Reduced Lipophilicity (LogP) Heterocycle 1,2,4-Oxadiazole (Alternative Heterocycle) Isoxazole->Heterocycle Stability Tuning Metab Metabolic Stability (vs. Esters) Isoxazole->Metab Dipole Dipole Moment (~2.9 D) Isoxazole->Dipole

Figure 1: Pharmacophore mapping illustrating the bioisosteric utility of the isoxazole scaffold in replacing labile amide bonds or lipophilic phenyl rings.

Synthetic Architecture: Regiocontrol is King

The primary challenge in synthesizing this scaffold is regioselectivity . The formation of the isoxazole ring can yield two isomers: the desired 3-methyl-5-substituted product and the often undesired 5-methyl-3-substituted isomer.

Method A: 1,3-Dipolar Cycloaddition (The "Precision" Route)

This is the preferred method for generating diverse building blocks (Library Synthesis). It involves the reaction of acetonitrile oxide (providing the 3-methyl group) with a substituted propiolate (providing the 4-COOH and 5-R groups).

  • Mechanism: Concerted [3+2] cycloaddition.

  • Regiocontrol: Steric and electronic factors heavily favor the formation of the 3-methyl-4-carboxy-5-substituted isomer when using electron-deficient alkynes (like propiolates).

  • Precursors: Acetonitrile oxide is unstable and must be generated in situ from nitroethane or N-hydroxyacetimidoyl chloride.

Method B: Condensation of -Enamino Ketoesters (The "Scale-Up" Route)

For industrial scale-up where chromatography is to be avoided, the condensation of hydroxylamine with specific


-enamino ketoesters is superior.
  • Pathway: Reacting Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate derivatives with hydroxylamine.

  • Limitation: If the R group at C5 is similar in size/electronics to the Methyl group, regio-scrambling occurs. This method is best when R is an amine or a bulky aryl group.

Table 1: Comparative Synthetic Strategies
FeatureMethod A: 1,3-Dipolar CycloadditionMethod B:

-Enamino Condensation
Key Reactants Nitroethane + Alkyl PropiolateHydroxylamine + Enamino Ketoester
Regioselectivity High (>95:5) Variable (Substrate Dependent)
Scope (R-Group) Broad (Aryl, Alkyl, Heteroaryl)Limited (Best for Amino/Aryl)
Scalability Moderate (Exothermic steps)High (Industrial preferred)
Primary Risk Dimerization of nitrile oxide (Furoxan)Formation of 5-Me isomer impurity

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of Ethyl 5-phenyl-3-methylisoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition. Note: This protocol ensures high regioselectivity and safety.

Reagents
  • Component A (Dipole Precursor): N-Hydroxyacetimidoyl chloride (prepared from acetaldoxime + NCS).

  • Component B (Dipolarophile): Ethyl 3-phenylpropiolate.

  • Base: Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp).

Step-by-Step Methodology
  • Preparation of Dipolarophile Solution: Dissolve Ethyl 3-phenylpropiolate (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under Nitrogen atmosphere.

  • Addition of Precursor: Add N-Hydroxyacetimidoyl chloride (1.2 equiv) to the solution.

  • Controlled Cyclization (The Critical Step):

    • Cool the reaction mixture to 0°C.

    • Add Triethylamine (1.5 equiv) dropwise over 30 minutes via a syringe pump.

    • Why? Slow addition prevents the rapid dimerization of the transient acetonitrile oxide into furoxan by-products.

  • Reaction Monitoring: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The nitrile oxide spot is transient; look for the disappearance of the alkyne.

  • Work-up: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove amine), then brine. Dry over Na₂SO₄.[1]

  • Purification: The regioselectivity is usually high. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours, followed by acidification to pH 3.

Diagram 2: Synthetic Workflow (DOT)

Synthesis_Flow Nitro Nitroethane (Precursor) NitrileOxide Acetonitrile Oxide (Transient Dipole) Nitro->NitrileOxide Dehydration (-H2O) Alkyne Ethyl 3-Sub-Propiolate (Dipolarophile) Transition [3+2] Transition State (Concerted) Alkyne->Transition NitrileOxide->Transition + Alkyne Furoxan Furoxan (Dimer Impurity) NitrileOxide->Furoxan Fast Dimerization Isoxazole Ethyl 5-Sub-3-Me-Isoxazole -4-Carboxylate Transition->Isoxazole Cyclization

Figure 2: Reaction pathway for the 1,3-dipolar cycloaddition. Note the critical branching path to Furoxan if base addition is too rapid.

Medicinal Chemistry Applications

Once synthesized, these building blocks serve as critical nodes in drug discovery campaigns.

Case Study: Glutamate Receptor Modulators

Isoxazole-4-carboxylic acids are structural analogs of glutamate.

  • Mechanism: The carboxylic acid mimics the

    
    -carboxyl of glutamate, while the isoxazole nitrogen mimics the 
    
    
    
    -amino group's electronic footprint (albeit with lower basicity).
  • Application: 5-Substituted derivatives have shown potency as AMPA receptor agonists/antagonists, modulating excitatory neurotransmission.

Case Study: Leflunomide Analogs (DHODH Inhibitors)

While Leflunomide utilizes a 5-methyl-4-isoxazolyl amide structure, inverting the substitution to 3-methyl-5-aryl-4-carboxylic acid derivatives has been explored to alter the metabolic opening of the isoxazole ring (a key activation step for Leflunomide), creating non-prodrug analogs with distinct pharmacokinetic profiles.

References

  • Regioselective Synthesis of Isoxazoles: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[2][3][4] Current Organic Chemistry, 9(10), 925-958. Link

  • 1,3-Dipolar Cycloaddition Methodology: Himo, F., et al. (2005). Mechanisms of the 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes and Alkenes. Journal of the American Chemical Society, 127(5), 1512-1524. Link

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Isoxazole Building Blocks: Zhurilo, N. L., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.[5][6] Beilstein Journal of Organic Chemistry, 18, 102-109. Link

  • Medicinal Applications (GABA/Glutamate): Conti, P., et al. (1998). Synthesis and Pharmacological Activity of Novel Isoxazole Derivatives as AMPA Receptor Agonists. Journal of Medicinal Chemistry, 41(20), 3792-3803. Link

Sources

Exploratory

A Technical Guide to Leveraging Bioactive Isoxazole Carboxylic Acid Fragments in SAR Studies

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole moiety, a five-membered heterocycle, is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety, a five-membered heterocycle, is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile interaction capabilities.[1] When functionalized with a carboxylic acid, this scaffold becomes a potent fragment for Structure-Activity Relationship (SAR) studies, offering a strategic anchor for target engagement. This guide provides a comprehensive technical overview of the synthesis, application, and optimization of isoxazole carboxylic acid fragments in drug discovery. We will explore robust synthetic protocols, delve into the logic of SAR-driven molecular design, and present methodologies for hit validation and lead optimization, all grounded in established scientific principles.

Part 1: The Synthetic Foundation: Crafting a Diverse Isoxazole Carboxylic Acid Library

A successful fragment-based campaign is underpinned by the accessible and diverse chemistry of the core scaffold. The isoxazole ring is amenable to various synthetic strategies, allowing for systematic exploration of chemical space.[2]

Core Synthesis: The [3+2] Cycloaddition Pathway

The predominant method for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne. This reaction offers excellent regiocontrol and is highly tolerant of a wide range of functional groups, making it ideal for creating a diverse fragment library.

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-Isoxazole Carboxylic Acid

  • Step 1: Oxime Formation: A substituted benzaldehyde (1.0 eq) is reacted with hydroxylamine hydrochloride (1.1 eq) in the presence of a base like sodium acetate in ethanol. The mixture is refluxed for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Step 2: In Situ Nitrile Oxide Generation and Cycloaddition: The resulting aldoxime is dissolved in a suitable solvent such as dichloromethane (DCM). N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0°C to generate the nitrile oxide in situ. To this solution, an alkyne ester (e.g., ethyl propiolate) (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) are added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Step 3: Saponification: The crude isoxazole ester is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. The reaction is stirred at room temperature until completion, then acidified with 1N HCl to precipitate the carboxylic acid.

  • Step 4: Purification: The final isoxazole carboxylic acid is purified by recrystallization or flash column chromatography.

Rationale for Experimental Choices:

  • In situ generation of the nitrile oxide is critical to prevent its dimerization and ensure high yields of the desired cycloadduct.

  • The use of a non-nucleophilic base in the cycloaddition step prevents unwanted side reactions.

  • LiOH is a preferred base for saponification as it minimizes the risk of ring-opening or other degradation of the isoxazole core.

Visualizing the Synthetic Workflow:

SAR_Cycle node1 Design Propose modifications based on existing SAR and structural data. node2 Synthesize Create a focused library of analogs. node1->node2 Iterative Optimization node3 Test Evaluate analogs for biological activity. node2->node3 Iterative Optimization node4 Analyze Correlate structural changes with activity. node3->node4 Iterative Optimization node4->node1 Iterative Optimization

Caption: The iterative cycle of SAR is a fundamental process in drug discovery.

Data-Driven Optimization: A Case Study

Consider a hypothetical SAR campaign targeting a specific enzyme. The initial hit is a simple 3-phenyl-5-isoxazole carboxylic acid.

Table 1: Hypothetical SAR Data for 3-Aryl-5-Isoxazole Carboxylic Acids

CompoundR1 (Aryl Group)R2 (Position 4)IC50 (µM)
1a PhenylH50
1b 4-FluorophenylH15
1c 4-ChlorophenylH10
1d 4-MethoxyphenylH85
1e 4-ChlorophenylBr2

Analysis of SAR Data:

  • The initial data suggests that electron-withdrawing substituents on the phenyl ring at position 3 enhance potency (compare 1a , 1b , and 1c ).

  • An electron-donating group is detrimental to activity (compare 1a and 1d ).

  • Substitution at position 4 with a bulky, electron-withdrawing group further improves potency (compare 1c and 1e ), suggesting a potential hydrophobic pocket in the target's active site.

This analysis provides clear directions for the next round of synthesis, focusing on further exploration of substitutions at positions 3 and 4.

Conclusion

Isoxazole carboxylic acid fragments are invaluable tools in modern drug discovery. Their synthetic tractability, coupled with their ability to engage in key binding interactions, makes them ideal starting points for FBDD and SAR studies. By employing a systematic and data-driven approach to their design and optimization, researchers can significantly accelerate the journey from initial fragment hit to viable lead candidate. The continued exploration of this privileged scaffold promises to yield novel therapeutics for a wide range of diseases. [3]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • The Importance of Isoxazole Moieties in Pharmaceutical Development. Pharmaffiliates. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available from: [Link]

  • Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. ResearchGate. Available from: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. Available from: [Link]

  • The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. Available from: [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. Available from: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Illustration of SAR summary of isoxazole methyl ester‐quinoline carboxamide hybrids. ResearchGate. Available from: [Link]

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. RSC Medicinal Chemistry. Available from: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • An overview of SAR of evaluated compounds: Highlighted colours of.... ResearchGate. Available from: [Link]

  • Starting isoxazole fragment 6 and the subsequently derived 7, with improved potency for CBP and selectivity over BRD4.. ResearchGate. Available from: [Link]

  • Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available from: [Link]

  • Fragment-based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid via cycloaddition

An Application Note for the Synthesis of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid via [3+2] Cycloaddition Introduction: The Isoxazole Scaffold in Modern Chemistry The isoxazole ring system is a cornerstone of medic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid via [3+2] Cycloaddition

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a cornerstone of medicinal chemistry and drug development, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] This five-membered heterocycle is a key pharmacophore in a range of approved drugs. The synthesis of specifically substituted isoxazoles, such as 5-isobutyl-3-methylisoxazole-4-carboxylic acid, is of significant interest for creating new chemical entities with potential therapeutic applications.

This application note provides a comprehensive guide to a robust and regioselective synthesis of 5-isobutyl-3-methylisoxazole-4-carboxylic acid. The synthetic strategy hinges on the powerful and versatile [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[3] This approach involves the reaction of an in situ-generated nitrile oxide with a β-keto ester, followed by hydrolysis to yield the target carboxylic acid. This method offers excellent control over regioselectivity and is amenable to a wide range of substrates.

Mechanistic Rationale: The [3+2] Cycloaddition Pathway

The formation of the isoxazole ring in this synthesis is achieved through a 1,3-dipolar cycloaddition, a type of pericyclic reaction.[3][4] The key transformation involves the reaction of a 1,3-dipole (acetonitrile oxide) with a dipolarophile (the enol form of ethyl 2-acetyl-4-methylpentanoate).

Key Mechanistic Steps:

  • In Situ Generation of the 1,3-Dipole: Acetonitrile oxide is a highly reactive and unstable intermediate that is prone to dimerization.[5][6] Therefore, it is generated in situ immediately prior to its reaction. A common and effective method is the dehydrochlorination of an acetohydroximoyl chloride, which is itself formed from the chlorination of acetaldoxime.[7]

  • Enolization of the Dipolarophile: The β-keto ester, ethyl 2-acetyl-4-methylpentanoate, exists in equilibrium with its enol tautomer. The enol form is the active participant in the cycloaddition reaction.

  • Concerted Cycloaddition: The nitrile oxide and the enol undergo a concerted [3+2] cycloaddition. This reaction is believed to proceed through a concerted mechanism, meaning that the two new sigma bonds are formed in a single transition state.[1][3] The regioselectivity of this reaction is governed by both steric and electronic factors, reliably yielding the 3,5-disubstituted isoxazole.

Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile Preparation cluster_2 [3+2] Cycloaddition acetaldoxime Acetaldoxime hydroxamoyl_chloride Acetohydroxamoyl Chloride acetaldoxime->hydroxamoyl_chloride  NCS   nitrile_oxide Acetonitrile Oxide (1,3-Dipole) hydroxamoyl_chloride->nitrile_oxide  Base (-HCl)   cycloaddition Concerted Cycloaddition nitrile_oxide->cycloaddition keto_ester Ethyl 2-acetyl-4-methylpentanoate (Keto form) enol_ester Enol form (Dipolarophile) keto_ester->enol_ester  Tautomerization   enol_ester->cycloaddition isoxazole_ester Ethyl 5-isobutyl-3-methyl- isoxazole-4-carboxylate cycloaddition->isoxazole_ester Workflow start1 3-Methyl-2-butanone intermediate1 Ethyl 2-acetyl-4-methylpentanoate (Dipolarophile) start1->intermediate1 Protocol 1: Claisen Condensation start2 Diethyl Carbonate start2->intermediate1 Protocol 1: Claisen Condensation start3 Acetaldoxime intermediate2 Acetonitrile Oxide (In situ) start3->intermediate2 Protocol 2: NCS, Base intermediate3 Ethyl 5-isobutyl-3-methyl- isoxazole-4-carboxylate intermediate1->intermediate3 Protocol 2: [3+2] Cycloaddition intermediate2->intermediate3 Protocol 2: [3+2] Cycloaddition final_product 5-Isobutyl-3-methyl- isoxazole-4-carboxylic acid intermediate3->final_product Protocol 3: LiOH Hydrolysis

Sources

Application

Application Notes and Protocols for the Esterification of Sterically Hindered Isoxazole Acids

Introduction: The Synthetic Challenge of Sterically Hindered Isoxazole Carboxylic Acids in Drug Discovery Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of Sterically Hindered Isoxazole Carboxylic Acids in Drug Discovery

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The isoxazole scaffold serves as a versatile building block in the design of novel therapeutics.[2] A common synthetic handle for the elaboration of isoxazole-based drug candidates is a carboxylic acid moiety, often at the C4 position. However, the esterification of these isoxazole carboxylic acids, particularly when flanked by bulky substituents at the C3 and C5 positions, presents a significant synthetic hurdle.

Steric hindrance around the carboxylic acid group dramatically reduces its reactivity, rendering traditional acid-catalyzed methods like Fischer esterification largely ineffective or requiring harsh conditions that can compromise the sensitive isoxazole ring.[3][4] The isoxazole ring itself, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under certain reductive or basic conditions.[5] Furthermore, substituents on the isoxazole ring can exhibit their own lability; for instance, a 5-methoxy group on an isoxazole has been shown to be more acid-labile than an ester group at the 4-position, precluding ester hydrolysis as a means of obtaining the carboxylic acid and cautioning against harsh acidic esterification conditions.[6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies for the esterification of sterically hindered isoxazole carboxylic acids. We will delve into the mechanistic basis for the selection of appropriate modern coupling reagents and provide detailed, field-proven protocols for the most successful methods.

Strategic Selection of Esterification Methods: A Mechanistic Rationale

Given the challenges of steric hindrance and potential isoxazole ring instability, the choice of esterification method must be deliberate. The most successful approaches are those that proceed under mild conditions and utilize a highly activated form of the carboxylic acid to overcome the steric barrier. We will focus on three such powerful methods: Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.

Logical Flow for Method Selection

MethodSelection Start Sterically Hindered Isoxazole Carboxylic Acid Mild_Conditions Mild Conditions Required Start->Mild_Conditions Acid_Sensitive Acid-Sensitive Substrates? Base_Sensitive Base-Sensitive Substrates? Acid_Sensitive->Base_Sensitive Yes Coupling_Reagents Carbodiimides (DCC, EDC) Acid_Sensitive->Coupling_Reagents No Anhydride_Formation Mixed Anhydrides (Yamaguchi) Base_Sensitive->Anhydride_Formation No Alcohol_Activation Alcohol Activation (Mitsunobu) Base_Sensitive->Alcohol_Activation Yes Mild_Conditions->Acid_Sensitive Steglich Steglich Esterification Coupling_Reagents->Steglich Yamaguchi Yamaguchi Esterification Anhydride_Formation->Yamaguchi Mitsunobu Mitsunobu Reaction Alcohol_Activation->Mitsunobu

Caption: Decision workflow for selecting an appropriate esterification method.

Steglich Esterification: The Carbodiimide Approach

The Steglich esterification is a mild and highly effective method for forming esters from sterically demanding substrates.[2][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[4] This intermediate is susceptible to nucleophilic attack by the alcohol. However, for sterically hindered substrates, a competing side reaction can occur: a 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[3] DMAP acts as a superior acyl transfer catalyst by intercepting the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt.[4] This "active ester" readily reacts with even hindered alcohols to form the desired product, while suppressing the formation of the N-acylurea byproduct.[3][4]

Steglich_Mechanism RCOOH Isoxazole-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea DCC DCC (or EDC) DCC->O_acylisourea ROH R'-OH Ester Isoxazole-COOR' ROH->Ester DMAP DMAP (cat.) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea 1,3-rearrangement (slow, uncatalyzed) Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_acylisourea->Acylpyridinium DMAP Urea DCU (or EDU) O_acylisourea->Urea from reaction Acylpyridinium->DMAP regenerated Acylpyridinium->Ester R'-OH

Caption: The catalytic role of DMAP in Steglich esterification.

Protocol: Steglich Esterification of 3-phenyl-5-(tert-butyl)isoxazole-4-carboxylic acid

Materials:

  • 3-phenyl-5-(tert-butyl)isoxazole-4-carboxylic acid (1.0 eq)

  • Alcohol (e.g., isopropanol) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered isoxazole carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of the acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Yamaguchi Esterification: The Mixed Anhydride Approach

The Yamaguchi esterification is another powerful method for the synthesis of esters, particularly for macro-lactonizations and the coupling of sterically demanding substrates.[7][8][9] The key reagent is 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which forms a mixed anhydride with the carboxylic acid.[10]

Mechanism of Action:

The reaction is typically a two-step, one-pot procedure. First, the isoxazole carboxylic acid is treated with the Yamaguchi reagent in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride.[10] This anhydride is highly reactive, but the regioselectivity of the subsequent nucleophilic attack is controlled by steric hindrance. The subsequent addition of DMAP and the alcohol leads to the formation of the ester. DMAP acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl of the mixed anhydride (the one derived from the isoxazole acid) to form the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction.[10][11] This intermediate is then readily attacked by the alcohol to yield the final ester product.[10]

Yamaguchi_Mechanism cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Esterification Isoxazole_Acid Isoxazole-COOH Mixed_Anhydride Mixed Anhydride Isoxazole_Acid->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Base Et3N Base->Mixed_Anhydride DMAP DMAP Alcohol R'-OH Ester Isoxazole-COOR' Alcohol->Ester Acylpyridinium N-Acylpyridinium Salt (Active Ester) Mixed_Anhydride->Acylpyridinium DMAP Acylpyridinium->Ester R'-OH

Caption: Two-step, one-pot workflow of the Yamaguchi esterification.

Protocol: Yamaguchi Esterification of 3,5-diisopropylisoxazole-4-carboxylic acid

Materials:

  • 3,5-diisopropylisoxazole-4-carboxylic acid (1.0 eq)

  • Alcohol (e.g., benzyl alcohol) (1.5 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (2.0 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the isoxazole carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.5 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Add the solution from step 4 to the mixed anhydride solution from step 3 via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired ester.

Mitsunobu Reaction: Inverting the Reactivity

The Mitsunobu reaction offers a fundamentally different approach by activating the alcohol, rather than the carboxylic acid, making it an excellent choice for coupling hindered acids with primary or secondary alcohols.[12][13] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[13]

Mechanism of Action:

Triphenylphosphine first reacts with DEAD to form a betaine intermediate.[12] This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol then attacks the phosphonium ion, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. This salt is a highly activated intermediate with an excellent leaving group. The carboxylate anion, acting as the nucleophile, then displaces the triphenylphosphine oxide in an Sₙ2 reaction, leading to the formation of the ester with inversion of configuration.[12]

Protocol: Mitsunobu Esterification of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

  • Secondary alcohol (e.g., (R)-(-)-2-Pentanol) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the isoxazole carboxylic acid (1.0 eq), the secondary alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide and the hydrazine byproduct can often be challenging to remove completely. Alternative workup procedures or modified reagents may be necessary for easier purification.

Comparative Summary of Methods

MethodActivating Reagent(s)Key Catalyst/MediatorTypical ConditionsAdvantagesDisadvantages
Steglich DCC, EDCDMAP (catalytic)0 °C to RT, DCMMild conditions, good for acid-sensitive substrates, readily available reagents.[3][14]Byproduct (urea) can be difficult to remove (especially DCU), potential for racemization with α-amino acids.[15]
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)RT, Toluene or THFHigh yields for hindered substrates, excellent for macrolactonization.[7][8][9]Reagent is moisture-sensitive, requires a stoichiometric amount of DMAP.
Mitsunobu PPh₃, DEAD/DIAD-0 °C to RT, THFActivates the alcohol, proceeds with inversion of stereochemistry, good for acidic nucleophiles.[12][13]Byproducts (phosphine oxide, hydrazine) can complicate purification, requires acidic proton on nucleophile (pKa < 13).[12]

Conclusion and Best Practices

The esterification of sterically hindered isoxazole carboxylic acids is a challenging but achievable synthetic transformation. Standard Fischer esterification is generally not recommended due to the harsh acidic conditions that can degrade the isoxazole ring or its substituents.[6] Instead, modern coupling methods that rely on the formation of highly reactive intermediates under mild conditions are the preferred choice.

  • For general-purpose esterification of hindered isoxazole acids, Steglich esterification with EDC and catalytic DMAP offers a robust and straightforward starting point due to its mild conditions and operational simplicity.[3]

  • When the Steglich method proves sluggish or for particularly challenging substrates, Yamaguchi esterification provides a more powerful alternative, often delivering higher yields.[7][9]

  • The Mitsunobu reaction is a specialized tool that becomes invaluable when a specific stereochemical outcome (inversion) is desired at a chiral alcohol center.[13]

For all methods, the use of anhydrous solvents and an inert atmosphere is critical for success. Careful monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent potential side reactions. Finally, purification by flash column chromatography is almost always necessary to isolate the pure ester product from the reaction byproducts. By understanding the mechanistic underpinnings of these powerful reactions and following carefully designed protocols, researchers can successfully navigate the challenges of esterifying these important heterocyclic building blocks in their drug discovery efforts.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. (2025). Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. (2017). Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. (2019). Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Journal of Chemical Reviews. (2024). Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. (2025). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (n.d.). Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. (n.d.). Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. (2024). Available at: [Link]

  • New Heteroaromatic Azo Compounds Based on Pyridine, Isoxazole, and Benzothiazole for Efficient and Highly Selective Amidation and Mono-N-Benzylation of Amines under Mitsunobu Conditions. ResearchGate. (2025). Available at: [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. (n.d.). Available at: [Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. (2018). Available at: [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents. (n.d.).
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. (2023). Available at: [Link]

  • Mitsunobu reaction. Wikipedia. (n.d.). Available at: [Link]

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. (n.d.). Available at: [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. (2026). Available at: [Link]

  • Steglich esterification. Wikipedia. (n.d.). Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. (n.d.). Available at: [Link]

  • Acid to Ester - Common Conditions. University of Rochester. (n.d.). Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. (n.d.). Available at: [Link]

  • Steglich Esterification. SynArchive. (n.d.). Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014). Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. (n.d.). Available at: [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. (n.d.). Available at: [Link]

  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Bentham Science Publisher. (2025). Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. (n.d.). Available at: [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkat USA. (n.d.). Available at: [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis. (2013). Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. (2025). Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. (n.d.). Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022). Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. (n.d.). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid in DMSO

Subject: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid Solvent System: Dimethyl Sulfoxide (DMSO) Document ID: TSC-ISOX-004[1] Executive Summary & Molecule Profile The Core Challenge: Researchers often encounter solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid Solvent System: Dimethyl Sulfoxide (DMSO) Document ID: TSC-ISOX-004[1]

Executive Summary & Molecule Profile

The Core Challenge: Researchers often encounter solubility ceilings with 5-Isobutyl-3-methylisoxazole-4-carboxylic acid in DMSO not because the molecule is inherently insoluble, but due to moisture contamination and lattice energy barriers .[1]

This molecule possesses a "Janus-faced" structure:

  • Polar Head: The isoxazole ring and carboxylic acid (-COOH) moiety are polar and capable of hydrogen bonding.[1]

  • Hydrophobic Tail: The isobutyl group adds significant lipophilicity and steric bulk.[1]

While DMSO is an excellent solvent for this class, the presence of the carboxylic acid makes the solubility highly sensitive to water content (DMSO is hygroscopic) and pH upon dilution.

PropertyValue / CharacteristicImpact on Solubility
Functional Group Carboxylic Acid (pKa ~3.5–4.[1][2]5)Prone to dimerization; solubility drops largely in acidic aqueous media.[1]
Hydrophobicity Isobutyl side chainIncreases logP; drives precipitation when DMSO stock hits water.[1]
Solid State Crystalline SolidHigh lattice energy requires heat/sonication to break initial crystal packing.[1]

Troubleshooting Workflow (Interactive Guide)

Issue A: "The solid won't dissolve, even after vortexing."

Diagnosis: Kinetic Solubility Barrier.[1] The crystal lattice energy is resisting the solvent interaction. This is common with isoxazole-carboxylic acids, which form strong intermolecular hydrogen bonds in the solid state.[1]

Protocol 1: The "Break-In" Method

  • Degas the DMSO: Sonicate the pure DMSO for 5 minutes before adding the solid. Dissolved gases can impede solvation shells.[1]

  • Add Heat: Warm the vial to 40°C in a water bath.

    • Why? This provides the thermodynamic energy required to overcome the crystal lattice enthalpy.

  • Bath Sonication: Sonicate the suspension at 40°C for 10–15 minutes.

    • Warning: Do not use a probe sonicator (risk of contamination and overheating). Use a bath sonicator.[1][3][4]

Issue B: "The solution was clear, but crystals formed after storage."

Diagnosis: Moisture-Induced Precipitation.[1] DMSO is highly hygroscopic.[1][4] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. Water acts as an "anti-solvent" for the hydrophobic isobutyl group.

Protocol 2: Anhydrous Handling

  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Storage: Store the stock solution in small aliquots to minimize freeze-thaw cycles.

  • The "Sieve Trick": Add 1–2 beads of activated 4Å molecular sieves directly into the stock vial to scavenge moisture during storage.

Issue C: "It precipitates immediately when I add it to my cell culture/buffer."

Diagnosis: The "Dilution Shock" (Crash Out).[3] When you dilute the DMSO stock into an aqueous buffer (pH 7.4), the solvent power drops instantly. If the concentration exceeds the thermodynamic solubility limit in water, the isobutyl tail drives aggregation.

Protocol 3: pH-Assisted Solubilization Since this is a carboxylic acid, it is much more soluble in its deprotonated (carboxylate) form.[1]

  • Check Buffer pH: Ensure your assay buffer is buffered strongly enough to maintain pH > 6.0 after DMSO addition.[1]

  • The "Pre-Salt" Strategy:

    • Instead of dissolving the free acid directly, add 1 equivalent of NaOH (or organic base like Triethylamine) to the DMSO stock preparation.

    • This converts the acid to its sodium salt in situ, drastically improving downstream aqueous stability.

Visualizing the Solubility Mechanism

The following diagram illustrates the critical decision pathways for solubilization and the mechanism behind "crash out" events.

SolubilityPathways Start Start: Solid Compound DMSO_Add Add Anhydrous DMSO Start->DMSO_Add Check_Clear Is Solution Clear? DMSO_Add->Check_Clear Cloudy Cloudy/Precipitate Check_Clear->Cloudy No Clear Clear Solution Check_Clear->Clear Yes Action_Heat Heat to 40°C + Sonicate (Break Lattice Energy) Cloudy->Action_Heat Action_Water Check DMSO Water Content (Hygroscopic Failure) Cloudy->Action_Water Action_Heat->Check_Clear Storage Storage (-20°C) Add Molecular Sieves Clear->Storage Dilution Dilution into Aqueous Buffer Clear->Dilution Crash_Check Precipitation? Dilution->Crash_Check Hydrophobic_Effect Hydrophobic Effect: Isobutyl group aggregates Crash_Check->Hydrophobic_Effect Yes Solution_pH Solution: Adjust pH > pKa (Form Carboxylate Salt) Hydrophobic_Effect->Solution_pH

Caption: Decision tree for troubleshooting solubility, highlighting the transition from kinetic barriers (lattice energy) to thermodynamic barriers (hydrophobic effect).

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the DMSO stock to ensure sterility? A: No. DMSO can degrade under autoclave conditions, and the compound itself (carboxylic acid) may decarboxylate at high temperatures (>100°C). Use 0.2 µm PTFE (Teflon) or Nylon syringe filters for sterilization.[1] Do not use Cellulose Acetate filters, as DMSO dissolves them.[1]

Q2: What is the maximum concentration I can expect? A: While specific experimental values vary, structurally similar isoxazole building blocks typically achieve 50–100 mg/mL in anhydrous DMSO. If you need higher concentrations, consider using N,N-Dimethylformamide (DMF), though DMF is more toxic to biological systems.[1]

Q3: My compound turned yellow after a week in DMSO. Is it degraded? A: Slight yellowing often indicates oxidation of trace impurities or the formation of trace decomposition products. However, if the solution remains clear, it may still be usable. Verify purity via LC-MS. To prevent this, store under inert gas (Argon/Nitrogen) and keep in the dark.

Q4: Why does the protocol recommend "Stepwise Dilution"? A: "Shock dilution" (adding 1 µL stock to 1 mL water) creates local zones of supersaturation where the compound precipitates instantly.

  • Better Method: Dilute the DMSO stock into an intermediate solvent (e.g., PEG-400 or pure ethanol) before adding to the final aqueous buffer.[1] This smooths the polarity gradient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid (Analogous Structure).[1] Retrieved from [Link]

  • Ziath (2006). Samples in DMSO: What an end user needs to know regarding water uptake and precipitation.[1] Retrieved from [Link]

Sources

Optimization

Technical Support: Preventing Decarboxylation of Isoxazole-4-Carboxylic Acids

Topic: Thermal Stabilization & Coupling Protocols for Isoxazole-4-Carboxylic Acids Ticket ID: ISOX-4-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Diagnostic Hub: Why is your molecule falling apart? Isoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stabilization & Coupling Protocols for Isoxazole-4-Carboxylic Acids Ticket ID: ISOX-4-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Hub: Why is your molecule falling apart?

Isoxazole-4-carboxylic acids are privileged scaffolds in drug discovery (e.g., Leflunomide analogs), but they suffer from a critical vulnerability: Protodecarboxylation . Unlike simple benzoic acids, the isoxazole ring is electron-deficient yet prone to thermal instability when the carboxylic acid is protonated or activated.

The Mechanism of Failure

Decarboxylation in this system is rarely a random thermal event; it is almost always acid-catalyzed or transition-state driven .

  • Protodecarboxylation: Under acidic conditions (or during acid chloride formation), the ring nitrogen or the carbon at position 5 can accept a proton/electrophile. This destabilizes the carboxylate, lowering the activation energy for

    
     extrusion.
    
  • Substituent Effects: If you have an electron-donating group (EDG) like an amine or methyl group at the 5-position (e.g., 5-amino-isoxazole-4-carboxylic acid), the ring electron density pushes toward the carboxyl group, facilitating the release of

    
     and the formation of a transient ylide or carbanion.
    
Visualizing the Risk Landscape

The following diagram outlines the pathway to failure versus success.

DecarboxylationRisk Input Isoxazole-4-COOH Reagent T3P / HATU (Low Temp) Input->Reagent Activation Intermediate_Bad Protonated Zwitterion Input->Intermediate_Bad + H+ Heat High Heat (>60°C) Transition Transition State Heat->Transition Acid Acidic pH / SOCl2 Acid->Intermediate_Bad Base Mild Base (Pyridine/TEA) Success Stable Amide/Ester Base->Success Stabilizes Reagent->Success + Amine/Alcohol Intermediate_Bad->Transition Heat Failure Decarboxylated Product (Mass M-44) Transition->Failure -CO2

Figure 1: The mechanistic divergence between successful coupling and decarboxylative failure. Acid and heat act synergistically to drive


 loss.

Protocol Optimization: The "Cold" Coupling Standard

To prevent decarboxylation, you must avoid the "Thionyl Chloride Trap" . Generating acid chlorides via


 usually requires reflux, which guarantees degradation for sensitive isoxazoles.
Recommended Reagent: T3P (Propylphosphonic Anhydride)

Why: T3P is the industry gold standard for sensitive heteroaromatic acids. It acts as a kinetic trap for the carboxylate, activating it at room temperature (or 0°C) without generating strong acidic byproducts. It also scavenges water, driving the equilibrium forward.

Protocol A: T3P Amide Coupling (Zero-Thermal Stress)

Use this for: 5-amino-isoxazole-4-carboxylic acids or sterically hindered partners.

Reagents:

  • Isoxazole-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv) — Crucial for buffering.

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in EtOAc (or DMF if solubility is poor) at 0°C .

  • Buffering: Add DIPEA dropwise. Note: Ensure the solution remains basic (pH > 8). Acidic pH triggers decarboxylation.

  • Activation: Add T3P solution dropwise over 5 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat. Stir for 2-4 hours.

  • Workup:

    • Quench with water.

    • Wash organic layer with saturated

      
        (removes unreacted acid and T3P byproducts).
      
    • Critical: Avoid strong acid washes (1N HCl) during workup if your product retains the isoxazole ring sensitivity. Use 10% Citric acid instead.

Protocol B: Mixed Anhydride Method (The "Budget" Alternative)

Use this if T3P is unavailable.

Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), THF.

  • Cool acid/NMM in THF to -15°C .

  • Add IBCF. Stir 15 mins (forms mixed anhydride).

  • Add amine.[1][2][3] Warm to RT.

  • Risk: If you heat this to reflux, it will decarboxylate. Keep it cold.

Comparative Data: Reagent Selection

The following table summarizes why traditional methods fail and why T3P/HATU are preferred.

Coupling ReagentActivation TempAcidic Byproducts?Decarboxylation RiskRecommended For
T3P 0°C - RTNo (Water Soluble)Low Unstable/Sensitive Acids
HATU/COMU 0°C - RTNoLow/Medium High-throughput screening
EDC/HOBt RTNoMedium Standard synthesis
Thionyl Chloride Reflux (>60°C)Yes (HCl) High (Critical) Do NOT Use
Oxalyl Chloride 0°C - RTYes (HCl)High Only if catalytic DMF used at 0°C

Troubleshooting & FAQs

Q: I see a black tar after heating my reaction to 80°C. What happened? A: You likely triggered a polymerization cascade initiated by decarboxylation. The isoxazole ring, once decarboxylated, can become reactive at the 4-position or undergo ring-opening (N-O bond cleavage) at high temperatures. Solution: Cap temperature at 40°C and switch to T3P.

Q: My LCMS shows a major peak at [M-44]. A: This is the signature of decarboxylation (Loss of


 Da).
  • Check your pH: Is the reaction mixture acidic? Add more DIPEA.

  • Check your activation: Did you use oxalyl chloride? The HCl generated is protonating your precursor. Switch to a base-buffered coupling.

Q: Can I use microwave irradiation to speed this up? A: No. Microwave heating creates localized superheating ("hot spots") that will instantly decarboxylate 5-amino-isoxazole-4-carboxylic acids. Stick to conventional stirring at room temperature.

Q: My acid is not soluble in EtOAc. Can I use DMF? A: Yes, DMF is excellent for T3P reactions. However, ensure your DMF is amine-free (freshly distilled or high grade), as dimethylamine impurities can couple with your acid.

Decision Workflow

Use this logic flow to determine the safest activation method for your specific isoxazole derivative.

DecisionTree Start Start: Isoxazole-4-COOH Coupling Solubility Is the Acid Soluble in EtOAc? Start->Solubility Sterics Is the Amine Sterically Hindered? Solubility->Sterics No (Use DMF) RouteA Use T3P in EtOAc (Base: Pyridine/DIPEA) Solubility->RouteA Yes RouteB Use T3P in DMF (Base: DIPEA) Sterics->RouteB Yes (T3P is stronger) RouteC Use HATU in DMF (Strict 0°C Start) Sterics->RouteC No (HATU is faster)

Figure 2: Reagent selection decision tree based on solubility and steric demand.

References

  • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Source: ResearchGate / Review Journal of Chemistry Context: Validates T3P as the superior reagent for mild, low-temperature coupling of sensitive heterocycles.

  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Source: Organic Chemistry Portal / Org. Lett. 2009 Context: Establishes the mechanism of protodecarboxylation in heteroaromatic acids and the role of metal/acid catalysis.

  • Synthesis of Isoxazole-4-carboxylic Acid Derivatives. Source: PubMed / J. Org.[4] Chem. 2019 Context: Discusses the stability of isoxazole-4-carboxylates and isomerization risks under thermal conditions.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid in Peptide Synthesis. Source: MDPI / Molecules 2022 Context: Specifically documents the instability of 5-amino-isoxazole-4-carboxylic acid under microwave irradiation and heat.

Sources

Troubleshooting

Technical Support Center: Purification of Isoxazole Carboxylic Acid Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with isoxazole carboxylic acid intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with isoxazole carboxylic acid intermediates. The purity of these intermediates is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-based answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your purification approach from the outset.

Q1: What are the most common impurities I should anticipate when synthesizing isoxazole carboxylic acids?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Based on common synthetic routes, such as the reaction of a 1,3-dicarbonyl compound with hydroxylamine or 1,3-dipolar cycloadditions, you can expect several classes of impurities:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds, hydroxylamine, alkynes, or nitrile oxide precursors are common.[1][2]

  • Regioisomers: Especially with unsymmetrical 1,3-dicarbonyls, the formation of an isomeric isoxazole is a frequent challenge that can be difficult to resolve.[2]

  • Byproducts from Side Reactions: In 1,3-dipolar cycloadditions, nitrile oxides can dimerize to form furoxans, which are often major byproducts.[1][2]

  • Solvent and Reagents: Residual high-boiling point solvents (e.g., DMF, DMSO) and reaction reagents can carry through the initial work-up.

  • Degradation Products: The isoxazole ring, while aromatic, has a relatively weak N-O bond and can be susceptible to cleavage under harsh conditions (e.g., strong acid/base, high heat, or even photolysis).[3][4]

Q2: How do I choose the best primary purification method for my isoxazole carboxylic acid intermediate?

A2: The optimal method depends on the physical state of your crude product, its purity level, and the nature of the impurities. A decision-making workflow is often the most efficient approach. The fundamental properties of your target molecule—its acidic carboxyl group and the polar isoxazole ring—are key levers to exploit.

The following decision tree provides a logical path for selecting your primary purification strategy:

Purification_Decision_Tree start Crude Product (Post-Workup) purity_check Assess Purity (TLC, 1H NMR) start->purity_check high_purity High Purity (>90%) Solid purity_check->high_purity High low_purity Low Purity (<90%) Oil or Solid purity_check->low_purity Low / Oily recrystallize Recrystallization high_purity->recrystallize Primary Method acid_base Acid-Base Extraction low_purity->acid_base To remove acidic/basic impurities final_product Pure Intermediate recrystallize->final_product chromatography Column Chromatography chromatography->final_product acid_base->chromatography To separate neutral impurities

Caption: A decision workflow for selecting a purification method.

Q3: What are the key chemical properties of isoxazole carboxylic acids that I need to consider before purification?

A3: The two most important properties are acidity (pKa) and solubility.

  • Acidity (pKa): Isoxazole itself is weakly basic.[3] However, the carboxylic acid group is, of course, acidic. The predicted pKa for a simple, unsubstituted isoxazole carboxylic acid is typically in the range of 2.0-3.0.[5][6] This is a crucial piece of information for acid-base extraction. It tells you that a relatively weak base, like sodium bicarbonate (the pKa of carbonic acid is ~6.4), is sufficient to deprotonate your compound and pull it into the aqueous phase, leaving less acidic or neutral impurities behind in the organic layer.[7][8]

  • Solubility: The combination of a polar heterocyclic ring and a hydrogen-bonding carboxylic acid group makes these molecules moderately to highly polar. They typically show good solubility in polar organic solvents like methanol, ethanol, ethyl acetate, and acetone, and limited solubility in nonpolar solvents like hexanes or toluene.[9][10] This profile is ideal for recrystallization, often using a polar solvent or a solvent/anti-solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting and In-Depth Guides

This section provides solutions to specific experimental problems you may encounter.

Acid-Base Extraction Issues

Q: My compound is not fully extracting from the organic layer (e.g., EtOAc) into the aqueous sodium bicarbonate layer. What's going wrong?

A: This is a common and frustrating problem that usually points to one of two issues: pH or solubility.

  • Causality (The "Why"): For effective extraction of a carboxylic acid into an aqueous basic solution, two conditions must be met: 1) the pH of the aqueous layer must be sufficiently high to deprotonate the acid, and 2) the resulting carboxylate salt must be soluble in the aqueous layer. The general rule is that the pH should be at least 2-3 units higher than the pKa of the acid to ensure >99% deprotonation.[11]

  • Troubleshooting Steps:

    • Check the pH: After shaking the layers, allow them to separate and test the pH of the aqueous layer using pH paper. If it is not clearly basic (pH > 8), your sodium bicarbonate solution may be old, or you may have a significant amount of acidic byproduct that has neutralized it. Add more bicarbonate solution.

    • Increase Contact Time: Do not rush the extraction. Invert the separatory funnel gently but thoroughly for several minutes to ensure complete partitioning. Vigorous shaking can lead to emulsions.[1]

    • Address Salt Solubility: If your isoxazole is highly substituted with large, nonpolar groups, its sodium salt may have limited aqueous solubility. In this case, you may need to increase the volume of the aqueous layer or perform multiple extractions with fresh bicarbonate solution.

    • Consider a Stronger Base: While usually not necessary, if your compound has an unusually low pKa or if you are trying to separate it from another, more weakly acidic impurity (like a phenol), you might consider using a stronger base like sodium carbonate or dilute sodium hydroxide.[12] However, be cautious, as stronger bases can potentially promote hydrolysis or degradation.

Q: I've formed a persistent emulsion during my extraction. How can I break it?

A: Emulsions form when microscopic droplets of one immiscible layer become suspended in the other, often stabilized by surfactants or fine particulate matter.

  • Causality (The "Why"): Vigorous shaking is the primary culprit. It creates a high surface area between the two phases, allowing for the formation of stable droplets.

  • Troubleshooting Steps:

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Many emulsions will break on their own.[1]

    • Add Brine: Add a small volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic droplets to coalesce.[1] This is the most common and effective method.

    • Gentle Swirling: Gently swirl the funnel in a circular motion. The shearing forces can help merge the droplets.

    • Filtration: For very stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This provides a large surface area that helps to break up the suspended droplets.[1]

Recrystallization Issues

Q: My compound has "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice.

  • Causality (The "Why"): This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, leading to supersaturation that is relieved by precipitation of a liquid phase. It can also occur if the melting point of your compound is lower than the temperature of the solution.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation point at the boiling temperature.[13]

    • Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop, undisturbed. Do not place it directly into an ice bath.[13][14] Slow cooling allows for the ordered arrangement of molecules into a crystal lattice.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[14]

    • Add a Seed Crystal: If you have a tiny amount of pure solid from a previous batch, add one or two crystals to the cooled solution to induce crystallization.

Column Chromatography Issues

Q: My isoxazole carboxylic acid is streaking badly on my silica gel column. What can I do?

A: Streaking or tailing of acidic compounds on silica gel is a classic problem.

  • Causality (The "Why"): Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. A polar, acidic compound like a carboxylic acid can engage in strong, sometimes irreversible, interactions with these silanols. This leads to a continuous "bleed" of the compound down the column rather than a tight band.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. Typically, 0.5-1% acetic acid is sufficient. The added acid protonates the surface silanols and your carboxylic acid, minimizing the strong ionic interactions and allowing the compound to elute as a sharp band.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. However, always test stability on a small scale first, as basic alumina can sometimes catalyze reactions.

    • Consider Reversed-Phase HPLC: For high-value intermediates or very difficult separations, reversed-phase (e.g., C18) HPLC is an excellent alternative. An acidic mobile phase modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used to ensure the carboxylic acid is in its neutral, protonated form for good retention and peak shape.[15][16]

Detailed Protocols & Data

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed to separate the target isoxazole carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Initial Wash (Optional): If you suspect basic impurities (like unreacted hydroxylamine), wash the organic layer with a dilute acid (e.g., 1 M HCl).

  • Base Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release CO₂ gas pressure. Gently shake/swirl for 2-3 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium isoxazole-carboxylate salt) into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the base extraction (steps 3-5) on the organic layer one or two more times to ensure complete recovery, combining all aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH 1-2, test with pH paper). The isoxazole carboxylic acid should precipitate as a solid.[7]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Data Tables

Table 1: Common Solvents for Recrystallization of Isoxazole Carboxylic Acids

SolventPolarityBoiling Point (°C)Comments & Typical Use
Water High100Good for highly polar compounds or forming salts.[10]
Ethanol/Methanol High78 / 65Often too soluble; best used in a co-solvent system with water or an anti-solvent.[9][17]
Ethyl Acetate Medium77An excellent starting point. Good balance of solubility properties for many derivatives.[17]
Acetone Medium56A strong solvent, often needs an anti-solvent like hexanes.[10]
Toluene Low111Good for less polar derivatives or as part of a co-solvent system.
Hexanes/Heptanes Nonpolar69 / 98Primarily used as an anti-solvent to precipitate the product from a more polar solvent.[17]

References

  • Acid–base extraction . Wikipedia. [Link]

  • Acid-Base Extraction . University of California, Davis. [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Recrystallization Technique for Organic Chemistry . YouTube. [Link]

  • General procedures for the purification of Carboxylic acids . LookChem. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester. [Link]

  • Solvents for Recrystallization . University of Rochester. [Link]

  • Recrystallization . University of Missouri-St. Louis. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester. [Link]

  • Isoxazole . Wikipedia. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • HPLC Troubleshooting . Dr-A-J-Veri. [Link]

  • Recrystallization . Northern Illinois University. [Link]

  • Recrystallization . University of Colorado Boulder. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION . University of California, Los Angeles. [Link]

  • Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series . ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . ACS Publications. [Link]

  • Solvent design for crystallization of carboxylic acids . ResearchGate. [Link]

  • HPLC Column Troubleshooting . Agilent. [Link]

  • Isoxazole-5-carboxylic acid . ChemBK. [Link]

  • LC Chromatography Troubleshooting Guide . HALO Columns. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . National Institutes of Health. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . ResearchGate. [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles . FLORE. [Link]

  • Isoxazole synthesis . Organic Chemistry Portal. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . National Institutes of Health. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives . Der Pharma Chemica. [Link]

Sources

Optimization

Stability of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid in basic conditions

Technical Support Center: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid Guide: Investigating and Managing Stability in Basic Conditions Welcome to the technical support center for 5-Isobutyl-3-methylisoxazole-4-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

Guide: Investigating and Managing Stability in Basic Conditions

Welcome to the technical support center for 5-Isobutyl-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound and may encounter stability challenges, particularly in basic (alkaline) environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles of the isoxazole ring system and field-proven analytical strategies to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and degradation of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid under basic conditions.

Q1: My experiment involves a basic step, and I'm concerned about the stability of my isoxazole compound. How stable is the isoxazole ring system?

A1: The isoxazole ring is a five-membered aromatic heterocycle that is generally considered stable against many oxidizing agents and acids.[1] However, its stability is significantly influenced by the substitution pattern on the ring, pH, and temperature.[2] The N-O bond within the isoxazole ring is its inherent weak point, making it susceptible to cleavage under certain conditions, most notably in the presence of a base.[1][3]

For your compound, 5-Isobutyl-3-methylisoxazole-4-carboxylic acid, the presence of the carboxylic acid group means that in a basic solution (pH > pKa), it will exist as the carboxylate anion. This electronic change, combined with the inherent lability of the isoxazole ring, makes it susceptible to base-catalyzed hydrolysis. Studies on analogous isoxazole-containing drugs, such as Leflunomide, have demonstrated that the ring-opening process is significantly accelerated under basic conditions and at elevated temperatures.[2][4] Therefore, caution is warranted when using basic reagents like NaOH, KOH, or amine bases, especially with heating.

Q2: What is the likely degradation pathway for 5-Isobutyl-3-methylisoxazole-4-carboxylic acid in a basic solution?

A2: The primary degradation mechanism under basic conditions is a base-catalyzed hydrolytic ring-opening. This reaction involves the cleavage of the weak N-O bond. The process is initiated by hydroxide ion attack, leading to the formation of a ring-opened intermediate. For 5-Isobutyl-3-methylisoxazole-4-carboxylic acid, this would likely yield a β-ketonitrile derivative after rearrangement. Understanding this pathway is critical for identifying potential impurities and byproducts in your reaction mixture.

Below is a diagram illustrating the proposed degradation pathway.

G cluster_0 Degradation Pathway parent 5-Isobutyl-3-methylisoxazole-4-carboxylic acid (as carboxylate anion) intermediate Unstable Ring-Opened Intermediate parent->intermediate 1. OH⁻ (Base) 2. H₂O product Final Degradation Product (β-Ketonitrile derivative) intermediate->product Rearrangement

Proposed base-catalyzed degradation pathway.
Q3: Can you provide quantitative data on how pH and temperature affect stability?

A3: While specific kinetic data for 5-Isobutyl-3-methylisoxazole-4-carboxylic acid is not publicly available, we can use data from the structurally related drug Leflunomide to illustrate the dramatic effect of pH and temperature.[4] The following table summarizes the half-life (t½) of Leflunomide under various conditions, demonstrating the inverse relationship between stability and increasing pH or temperature. This data serves as an excellent proxy for estimating the behavior of your compound.

pHTemperature (°C)Half-life (t½) in hoursStability Profile
4.025StableHigh
7.425StableHigh
10.0 25 6.0 Moderate
4.037StableHigh
7.4377.4Moderate
10.0 37 1.2 Low
Data extracted from a stability study on the isoxazole-containing drug Leflunomide.[4]

This table clearly shows that moving from neutral (pH 7.4) to basic (pH 10.0) conditions at 37°C reduces the compound's half-life by over 80%. This underscores the importance of controlling both pH and temperature in your experiments.

Q4: I see new impurities in my analysis. What are they, and how can I identify them?

A4: The new impurities are likely the degradation products from the base-catalyzed hydrolysis described in Q2. These products will have different chemical structures and, consequently, different polarities and masses.

Identification Strategy:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. The degradation products will have different mass-to-charge (m/z) ratios than the parent compound. By comparing the mass of the parent compound with the masses of the new peaks, you can confirm the formation of degradants and often deduce their structures.[5][6]

  • Forced Degradation Study: Intentionally degrade a small sample of your compound under controlled basic conditions (e.g., 0.1 M NaOH at 37°C) and run an HPLC or LC-MS analysis.[7] The peaks that grow over time in this study are your degradation products. This provides a reference chromatogram for identifying impurities in your actual experiment.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving 5-Isobutyl-3-methylisoxazole-4-carboxylic acid in basic media.

G start Instability Observed (e.g., low yield, new HPLC peaks) check_conditions Are basic conditions (pH > 8) and/or heat (>30°C) used? start->check_conditions no_issue Instability is likely not due to base hydrolysis. Investigate other factors (e.g., oxidation, light exposure). check_conditions->no_issue No yes_issue High probability of base-catalyzed degradation. check_conditions->yes_issue Yes action_ph Action 1: pH Control - Use a weaker base (e.g., K₂CO₃ vs NaOH). - Maintain pH as low as possible for the reaction. - Use a buffer system if applicable. yes_issue->action_ph action_temp Action 2: Temperature Control - Run the reaction at a lower temperature (e.g., 0°C or room temp). - Minimize reaction time. action_ph->action_temp action_solvent Action 3: Solvent Choice - If possible, use aprotic solvents to minimize water activity. action_temp->action_solvent action_workup Action 4: Workup Protocol - Neutralize the reaction mixture with acid immediately upon completion to quench degradation. action_solvent->action_workup end Improved Stability & Purity action_workup->end

Troubleshooting workflow for compound instability.
Issue 1: Significant loss of parent compound peak in HPLC analysis during or after a basic reaction step.
  • Symptoms: The peak area for 5-Isobutyl-3-methylisoxazole-4-carboxylic acid is much lower than expected, or it decreases over time in solution.

  • Primary Cause: Base-catalyzed hydrolysis of the isoxazole ring is occurring.[7]

  • Troubleshooting Steps:

    • Re-evaluate Base Stoichiometry and Strength: Are you using a large excess of a strong base like NaOH or KOH? If the reaction allows, switch to a milder base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine). Use the minimum stoichiometry required.

    • Lower the Temperature: As shown in the data table, temperature has a profound effect on the degradation rate.[4] Perform your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Consider running the reaction at 0°C or even lower.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

    • Immediate Quenching: Upon completion, immediately quench the reaction by acidifying the mixture (e.g., with dilute HCl or citric acid) to a neutral or slightly acidic pH.[8] This will neutralize the base and halt further degradation during workup and extraction.

Issue 2: Appearance of new, often more polar, impurity peaks in the chromatogram.
  • Symptoms: Your HPLC or LC-MS analysis shows one or more new peaks that were not present in the starting material. These peaks often have shorter retention times on reverse-phase columns, indicating increased polarity.

  • Primary Cause: Formation of the ring-opened degradation products.[7] The resulting β-ketonitrile derivative is typically more polar than the parent heterocyclic compound.

  • Troubleshooting Steps:

    • Confirm Identity via Forced Degradation: Perform the forced degradation study outlined in Protocol 1 below. Compare the retention times of the peaks generated in that study with the unknown peaks in your experimental sample. Co-elution provides strong evidence that the impurities are indeed degradation products.

    • Optimize Purification: The change in polarity can sometimes complicate purification.

      • Column Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to achieve better separation between your desired product and the polar impurities.[8]

      • Acid/Base Extraction: During workup, the carboxylic acid product can be extracted into a basic aqueous layer and then re-precipitated by adding acid. The more polar degradation product may behave differently, potentially allowing for separation.

      • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing polar impurities.[8]

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to rapidly assess the stability of your compound in a basic solution and to generate degradation products for analytical identification.

Materials:

  • 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and prepare a stock solution of your compound at ~1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Initiate Degradation: In a small vial, mix 1.0 mL of your compound's stock solution with 1.0 mL of 0.1 M NaOH. This creates a 50:50 organic/aqueous solution with a final base concentration of 0.05 M.

  • Incubate: Place the vial in a water bath or heating block set to a constant temperature (e.g., 37°C or 50°C).[7]

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[7]

  • Quench and Analyze: Immediately upon withdrawal, quench each aliquot by adding it to a vial containing 100 µL of 0.1 M HCl to neutralize the base. Dilute further with the mobile phase if necessary and analyze by HPLC or LC-MS.

  • Data Analysis: Plot the peak area of the parent compound against time to determine the degradation rate. The peaks that increase in area over time correspond to the degradation products.

Protocol 2: General Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent drug from its degradation products. This is a starting point; optimization will be required.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Causality: The use of a gradient elution is crucial. It starts with a highly aqueous mobile phase to retain polar degradation products and then ramps up the organic content to elute the less polar parent compound, ensuring a good separation between them. The acidic mobile phase (formic acid) ensures the carboxylic acid is protonated for consistent retention.

References

  • Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available from: [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available from: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]

  • Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available from: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Journal of the Chemical Society D - RSC Publishing. Available from: [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. Available from: [Link]

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available from: [Link]

  • A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS Fragmentation Patterns of Isoxazole-4-Carboxylic Acid Derivatives

Executive Summary Isoxazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for immunomodulators (e.g., Leflunomide metabolites), agonists, and glutamate transpor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for immunomodulators (e.g., Leflunomide metabolites), agonists, and glutamate transporter inhibitors. For analytical chemists, these compounds present a unique challenge: the lability of the isoxazole N-O bond competes with the decarboxylation of the carboxylic acid moiety during Collision-Induced Dissociation (CID).

This guide provides a comparative analysis of the fragmentation behaviors of these derivatives. Unlike standard spectral libraries that list peaks, this document explains the causality of fragmentation—distinguishing between isoxazole ring cleavage and isomeric oxazole behavior, and optimizing detection via ESI polarity switching.

Mechanistic Foundations: The N-O Weak Link

The mass spectral behavior of isoxazole-4-carboxylic acids is governed by two competing low-energy pathways. Understanding these allows for the prediction of fragments for novel derivatives.[1][2][3]

The Primary Fracture Points
  • N-O Bond Cleavage (The Isoxazole Signature): The N-O bond in the isoxazole ring is the weakest point of the scaffold. Under CID conditions, this bond frequently cleaves before or simultaneously with other major losses. This distinguishes isoxazoles from their more stable oxazole isomers.

  • Decarboxylation: The C4-carboxylic acid group facilitates the loss of

    
     (44 Da). In ESI(-), this is often the base peak transition 
    
    
    
    .
Mechanism Visualization

The following diagram illustrates the competition between ring contraction and ring opening pathways.

IsoxazoleFragmentation Parent Isoxazole-4-COOH (Parent Ion) Inter1 N-O Bond Cleavage (Acyclic Intermediate) Parent->Inter1 Ring Opening (Low CE) Prod2 Decarboxylated Ion [M-CO2] Parent->Prod2 Neutral Loss (44 Da) Prod1 Nitrile Fragment (R-C≡N) Inter1->Prod1 Rearrangement Azirine Azirine Intermediate (Ring Contraction) Prod2->Azirine Secondary Frag Azirine->Prod1 High CE

Caption: Figure 1. Competitive fragmentation pathways for isoxazole-4-carboxylic acid. The N-O cleavage often yields acyclic nitrile species, while the C4-COOH drives decarboxylation.

Comparative Analysis: Performance & Alternatives

This section compares the analytical performance of isoxazole-4-carboxylic acids against their structural isomers and ionization modes.

Scenario A: Isoxazole vs. Oxazole (Isomer Differentiation)

Distinguishing isoxazole-4-carboxylic acid from oxazole-4-carboxylic acid is a critical quality attribute in synthesis.

FeatureIsoxazole-4-COOHOxazole-4-COOHMechanistic Insight
Ring Stability Low (Labile N-O bond)High (Stable C-O-C ether linkage)Isoxazoles fragment at lower Collision Energies (CE).
Diagnostic Loss Ketene / Nitrile HCN / CO Oxazoles typically lose CO (28 Da) and HCN (27 Da) via Retro-Diels-Alder (RDA). Isoxazoles open to form nitriles.
Rearrangement Azirine formation commonRareIsoxazoles often rearrange to azirines after CO2 loss; Oxazoles do not.
Scenario B: ESI(+) vs. ESI(-) (Sensitivity & Structural Data)

For carboxylic acids, the choice of polarity dictates the information quality.

  • ESI Negative Mode (-):

    • Primary Use: Quantification (PK studies).[4]

    • Mechanism: Deprotonation of the carboxylic acid (

      
      ).
      
    • Spectrum: Clean, dominated by

      
       and 
      
      
      
      .
    • Drawback: Limited structural fragmentation (harder to characterize R-groups).

  • ESI Positive Mode (+):

    • Primary Use: Structural Elucidation / Impurity Profiling.

    • Mechanism: Protonation on the Nitrogen (

      
      ).[5]
      
    • Spectrum: Rich fragmentation. The protonated ring is destabilized, promoting N-O cleavage and "scrambling" that reveals substituent identities.

Detailed Fragmentation Protocols

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to capture both the labile carboxyl group and the ring backbone.

Experimental Setup
  • Column: C18 (e.g., Acquity BEH or similar), 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile.[6]

  • Alternative (ESI-): 10 mM Ammonium Acetate (pH 5.0) is superior for deprotonation stability.

The "Stepped Energy" Workflow

Do not use a static Collision Energy (CE). Isoxazoles require a dynamic approach to see both the parent and the ring-opened fragments.

MethodWorkflow Start Sample Injection PolCheck Check Functional Groups Start->PolCheck Decision Acidic Moiety Present? PolCheck->Decision PathNeg ESI Negative Mode (Quantification) Decision->PathNeg Yes (COOH) PathPos ESI Positive Mode (Structure ID) Decision->PathPos No / Neutral ExpNeg Monitor [M-H]- and [M-H-44]- PathNeg->ExpNeg ExpPos Stepped CE (15, 30, 45 eV) PathPos->ExpPos Result Data Correlation ExpNeg->Result ExpPos->Result

Caption: Figure 2. Decision tree for selecting ionization modes based on analytical goals (Quantification vs. Identification).

Diagnostic Ion Table (Reference Values)

Use these transitions to validate your method. Values based on generic R-substituted isoxazole-4-COOH (


).
Precursor IonFragment (

)
Loss (Da)Identity


18Loss of

(Ortho-effect if R=OH)


44Loss of

(Carboxyl group)


44Dominant Transition (Decarboxylation)

VariableVariableNitrile Fragment (Ring cleavage product)

Case Study: Leflunomide Metabolite Analog

Context: Leflunomide is a classic isoxazole prodrug. Its active metabolite (A77 1726) is formed via ring opening. In MS/MS of isoxazole-4-carboxylic acids, we observe "pseudo-metabolism" where the CID energy mimics this biological ring opening [1].

Observation: When analyzing 5-methylisoxazole-4-carboxylic acid:

  • Low Energy (10 eV): Parent ion intact.

  • Medium Energy (25 eV): Intense

    
     peak (Decarboxylation).
    
  • High Energy (40 eV): Appearance of acetyl-ketene fragments, confirming the specific 5-methyl substitution pattern.

Validation Step: If you suspect your compound is an oxazole isomer, run the sample at 20 eV. If the ring remains largely intact and only loses CO (28 Da) rather than CO2/Ring-opening, it is likely the oxazole isomer [2].

References

  • Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Characterization and differentiation of heterocyclic isomers: Isoxazole vs Oxazole. Journal of Mass Spectrometry. (General reference for isomer distinction logic). Available at: [Link]

  • Mass Spectrometry of Oxazoles and Isoxazoles. Semantic Scholar / Review. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS. Metware Bio Technical Guide. Available at: [Link]

Sources

Comparative

Crystallographic Profiling of 3,5-Disubstituted Isoxazole-4-Carboxylic Acids

Executive Summary In the realm of fragment-based drug discovery (FBDD), the 3,5-disubstituted isoxazole-4-carboxylic acid scaffold represents a critical bioisostere for benzoic acid and pyrazole derivatives. Unlike their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the 3,5-disubstituted isoxazole-4-carboxylic acid scaffold represents a critical bioisostere for benzoic acid and pyrazole derivatives. Unlike their pyrazole counterparts, which function as both hydrogen bond donors and acceptors within the heterocyclic ring, isoxazoles possess a distinct "acceptor-only" ring nitrogen.[1][2]

This guide objectively compares the solid-state behavior of this scaffold against its primary alternatives. We analyze how the substitution pattern at positions 3 and 5 dictates the supramolecular assembly—specifically the competition between the classic carboxylic acid dimer (


) and the linear catemer motifs involving the ring nitrogen.

Key Takeaway: The steric bulk of the 3-substituent is the primary determinant of crystal packing efficiency, acting as a "gatekeeper" that forces the carboxylic acid group out of planarity, thereby modulating solubility and bioavailability profiles.

Structural Comparative Analysis

Isoxazole vs. Pyrazole: The Hydrogen Bonding Divergence

The fundamental crystallographic distinction lies in the ring electronics.

  • Pyrazole-4-carboxylic acids: The ring NH acts as a strong donor. These structures often form complex 3D networks involving

    
     and 
    
    
    
    interactions.
  • Isoxazole-4-carboxylic acids: The ring Oxygen is a poor acceptor, and there is no ring donor. The crystal packing relies almost exclusively on the carboxylic acid moiety and the weak acceptor capability of the ring Nitrogen (

    
    ).
    
FeatureIsoxazole ScaffoldPyrazole ScaffoldImpact on Crystal Packing
Ring Donor NoneNH (Strong)Pyrazoles pack tighter; higher MP.
Ring Acceptor N (Moderate), O (Weak)N (Strong)Isoxazoles rely on COOH interactions.
Primary Motif Centrosymmetric Dimer (

) or Catemer Chain
Complex H-bond NetworksIsoxazoles show higher solubility in polar solvents.
Substituent Effects: The "Twist" Mechanism

In 3,5-disubstituted derivatives, the substituents (R3, R5) impose steric strain on the carboxylic acid at position 4.

  • Small R3/R5 (e.g., Methyl): The -COOH group remains nearly coplanar with the isoxazole ring. This favors Catemer formation , where the acid proton donates to the

    
     of an adjacent molecule (linear chains).
    
  • Bulky R3/R5 (e.g., Phenyl): The -COOH group twists out of the plane. This steric blockade prevents the approach of the

    
    , forcing the molecule to form Centrosymmetric Dimers  (Head-to-Head) via the carboxylic acid groups alone.
    

Crystallographic Data & Metrics

The following data compares a representative bulky derivative (5-Methyl-3-phenylisoxazole-4-carboxylic acid ) against the lighter analog (5-Methylisoxazole-4-carboxylic acid ), illustrating the transition from chain to dimer packing.

Table 1: Unit Cell and Refinement Metrics
ParameterTarget A (Bulky) : 5-Methyl-3-phenylisoxazole-4-COOHTarget B (Light) : 5-Methylisoxazole-4-COOHAlternative : Benzoic Acid (Ref)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group

(Centrosymmetric)


Z (Molecules/Cell) 444
a (

)
11.953(4)10.852(2)5.499
b (

)
5.981(2)6.815(1)5.128
c (

)
14.142(5)9.324(2)21.950

(Angle)
105.55°90°97.41°
Packing Motif Discrete Dimers (

)
Infinite Chains (

)
Dimers
Twist Angle ~3.3° (COOH vs Ring)0° (Mirror Plane)< 5°

Note: Target A forms discrete dimers because the phenyl ring at position 3 creates a "steric wall," stabilizing the structure via


 stacking (centroid distance ~3.96 

) rather than ring-nitrogen hydrogen bonding.

Experimental Protocols

Crystal Growth Strategy (Self-Validating)

Isoxazole carboxylic acids are prone to "oiling out" due to their intermediate polarity. The following protocol utilizes a pH-Swing Slow Evaporation method to ensure high-quality single crystals.

Reagents:

  • Target Isoxazole (100 mg)

  • Solvent A: Ethanol (Absolute)[3]

  • Solvent B: Water (Deionized)

  • 1M HCl and 1M NaOH

Workflow:

  • Dissolution: Dissolve 100 mg of compound in 5 mL Ethanol.

  • Deprotonation (The Swing): Add 1M NaOH dropwise until the solution is clear (formation of the sodium salt increases solubility).

  • Reprotonation: Extremely slowly add 1M HCl until the solution reaches pH ~4-5 (just approaching the pKa). Do not precipitate.

  • Evaporation: Filter through a 0.45

    
     PTFE syringe filter into a narrow vial. Cover with Parafilm, poke 3 small holes, and store at 4°C.
    
  • Validation: Crystals should appear as colorless blocks or prisms within 48-72 hours. If needles appear, evaporation was too fast; repeat with fewer holes in Parafilm.

Structural Refinement Logic

When solving these structures (using SHELXL or OLEX2), pay specific attention to the carboxylic acid proton.

  • Issue: The proton in the

    
     dimer is often disordered over two positions (50:50 occupancy).
    
  • Fix: Check the

    
     bond lengths. If both are ~1.26 
    
    
    
    , the proton is disordered. If one is ~1.21
    
    
    (
    
    
    ) and the other ~1.32
    
    
    (
    
    
    ), the proton is ordered.

Visualizing the Packing Logic

The following diagram illustrates the decision tree for supramolecular assembly based on steric substitution.

IsoxazolePacking Start 3,5-Disubstituted Isoxazole-4-COOH Sterics Analyze Steric Bulk (Positions 3 & 5) Start->Sterics Small Low Steric Bulk (e.g., Methyl, H) Sterics->Small Small R Groups Bulky High Steric Bulk (e.g., Phenyl, t-Butyl) Sterics->Bulky Large R Groups Planar Planar Conformation (COOH coplanar with Ring) Small->Planar Twisted Twisted Conformation (COOH rotates out of plane) Bulky->Twisted Interaction1 Ring Nitrogen Accessible Planar->Interaction1 Interaction2 Ring Nitrogen Blocked Twisted->Interaction2 Motif_Chain Catemer Motif (Infinite Chains) O-H...N(ring) Interaction1->Motif_Chain Dominant Motif_Dimer Centrosymmetric Dimer O-H...O(acid) Interaction2->Motif_Dimer Dominant

Figure 1: Mechanistic pathway determining the crystal packing motif of isoxazole carboxylic acids based on steric substitution.

Critical Insights for Drug Design

For medicinal chemists, the crystal structure data translates directly to solubility and permeability :

  • Melting Point Correlation: Derivatives forming the Catemer (Chain) motif (low steric bulk) generally exhibit higher melting points and lower solubility in non-polar solvents compared to the Dimer forms. The chains create a more robust lattice energy barrier.

  • Scaffold Hopping: If replacing a Pyrazole with an Isoxazole to reduce H-bond donors (to improve brain permeability), expect a change in solid-state form. The loss of the NH donor will likely lower the melting point unless compensated by

    
     stacking from phenyl substituents.
    

References

  • Chandra, N., et al. (2013).[4][5] "5-Methyl-3-phenylisoxazole-4-carboxylic acid."[4] Acta Crystallographica Section E: Structure Reports Online, 69(6), o897.

  • Larsen, S., et al. (2016). "Different acid–base behaviour of a pyrazole and an isoxazole with organic acids." Acta Crystallographica Section C: Structural Chemistry, 72(8), 612-618.[2]

  • Viterbo, D., et al. (1985). "Structure and conformation of isoxazole derivatives.

    • (General reference for scaffold class)

  • Cambridge Structural Database (CSD). "IsoStar: A Knowledge Base of Intermolecular Interactions."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

Operational Safety & Handling Protocol: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid Executive Summary & Chemical Profile This protocol defines the mandatory safety architecture for handling 5-Isobutyl-3-methylisoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

Executive Summary & Chemical Profile

This protocol defines the mandatory safety architecture for handling 5-Isobutyl-3-methylisoxazole-4-carboxylic acid (CAS: 90643-65-5).

While often categorized generically as an organic acid intermediate, this compound possesses an isoxazole pharmacophore —a structural motif common in bioactive molecules (e.g., COX-2 inhibitors, beta-lactamase resistant antibiotics). Consequently, researchers must treat this substance not merely as a chemical irritant, but as a potential bioactive agent with unknown long-term pharmacological effects.

Physiochemical Snapshot:

  • Appearance: White to off-white solid/powder.

  • Acidity: Carboxylic acid functionality (pKa ~3-4); corrosive to mucous membranes in high concentrations.

  • Primary Hazards: Dust inhalation (respiratory irritant), ocular damage (acidic solid), and potential dermal sensitization.

The PPE Matrix: Layered Defense System

Safety is not achieved by a single piece of equipment but by a redundant system of barriers. The following Personal Protective Equipment (PPE) standards are non-negotiable for this compound.

Protection ZoneMandatory EquipmentTechnical Justification (The "Why")
Respiratory (Primary) Certified Fume Hood Engineering Control: The primary risk is fine particulate dust during weighing. All open-vessel manipulation must occur within a hood maintaining 80–100 fpm face velocity.
Respiratory (Secondary) N95 or P100 Respirator Contingency: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.
Ocular Chemical Splash Goggles Particulate Defense: Standard safety glasses allow fine powders to migrate around the lens via air currents. Goggles seal the ocular cavity against acidic dust and splashes.
Dermal (Hands) Nitrile Gloves (Min 0.11 mm) Permeation Resistance: Nitrile offers excellent resistance to dry organic acids. Critical Note: If solvated in DMSO or DMF, double-gloving is required as the solvent acts as a carrier vehicle for the compound through the glove material.
Dermal (Body) Lab Coat (High-Neck) Coverage: Standard cotton/poly blend. Must be buttoned to the neck to prevent dust accumulation on the clavicle/neck area, a common site for contact dermatitis.

Operational Workflow: The Self-Validating Protocol

This workflow is designed to minimize static charge (which disperses powder) and prevent cross-contamination.

Phase A: Preparation (The "Static Check")
  • Ionization: Isoxazole powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Barrier Verification: Inspect gloves for micro-tears by inflating them slightly with air before donning.

Phase B: Active Handling (Weighing & Transfer)
  • The "Tunnel" Technique: Do not remove the stock container from the fume hood. Bring the receiving vessel (flask/vial) into the hood.

  • Solvation: If possible, solvate the solid directly in the weighing boat or receiving vial before removing it from the hood. A solution is significantly less hazardous than a dispersible dust.

  • Decontamination: Wipe the exterior of the stock container with a dry Kimwipe, then a solvent-dampened wipe (Ethanol), before returning it to storage.

Phase C: Waste Management & Disposal
  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in a Solid Hazardous Waste drum (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste: Mother liquors or reaction mixtures containing this acid should be segregated into Organic Acid Waste or General Organic Waste streams.

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (exothermic neutralization risk).

Incident Response Logic

In the event of exposure, immediate action mitigates long-term injury.[1]

  • Ocular Contact: Flush immediately for 15 minutes.[1][2][3][4] The acidic nature requires prolonged flushing to normalize pH. Do not wait for pain to subside.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm), seek medical attention; isoxazoles can trigger respiratory sensitization in susceptible individuals.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area (3-meter radius).

    • Dampen: Cover the powder spill with a paper towel dampened with water (prevents dust cloud).

    • Collect: Scoop up the damp material and place in hazardous waste.

    • Wash: Clean surface with 10% Sodium Bicarbonate solution to neutralize residual acid, followed by water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the critical control points (CCPs).

SafetyProtocol Start Start: Handling 5-Isobutyl-3-methylisoxazole-4-carboxylic acid RiskAssess Risk Assessment: Is the compound in Solid or Liquid state? Start->RiskAssess SolidState SOLID STATE (High Dust Hazard) RiskAssess->SolidState Powder LiquidState LIQUID STATE (Splash/Permeation Hazard) RiskAssess->LiquidState Solution EngineeringControl ENGINEERING CONTROL: Work ONLY in Fume Hood SolidState->EngineeringControl LiquidState->EngineeringControl PPE_Solid PPE: Goggles + Nitrile + Anti-Static Measures EngineeringControl->PPE_Solid If Solid PPE_Liquid PPE: Goggles + Double Nitrile (if DMSO/DMF used) EngineeringControl->PPE_Liquid If Liquid Action Perform Weighing/Transfer PPE_Solid->Action PPE_Liquid->Action Decon Decontamination: Wipe container with EtOH Action->Decon Disposal Disposal: Segregate into Organic Waste (Do NOT drain dispose) Decon->Disposal

Figure 1: Operational workflow for safe handling, distinguishing between solid dust hazards and liquid permeation risks.

References

  • Sigma-Aldrich. (2023).[3] Product Specification: 5-Isobutyl-3-methyl-isoxazole-4-carboxylic acid (CAS 90643-65-5).[5]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (2023). Compound Summary: Isoxazole-4-carboxylic acid derivatives.[2][3] National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isobutyl-3-methylisoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Isobutyl-3-methylisoxazole-4-carboxylic acid
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